2,2-difluorobutane-1,4-diamine

Description

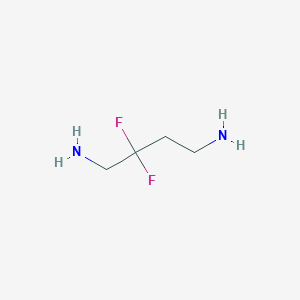

Structure

2D Structure

3D Structure

Properties

CAS No. |

113741-09-6 |

|---|---|

Molecular Formula |

C4H10F2N2 |

Molecular Weight |

124.13 g/mol |

IUPAC Name |

2,2-difluorobutane-1,4-diamine |

InChI |

InChI=1S/C4H10F2N2/c5-4(6,3-8)1-2-7/h1-3,7-8H2 |

InChI Key |

MTNQZXALCORBMF-UHFFFAOYSA-N |

SMILES |

C(CN)C(CN)(F)F |

Canonical SMILES |

C(CN)C(CN)(F)F |

Other CAS No. |

113741-09-6 |

Synonyms |

2,2-difluoroputrescine |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 2,2 Difluorobutane 1,4 Diamine

Nucleophilic Substitution Reactions Involving Fluorine and Amine Groups

The reactivity of 2,2-difluorobutane-1,4-diamine in nucleophilic substitution reactions is dictated by the interplay between the electron-withdrawing nature of the fluorine atoms and the nucleophilicity of the amine groups. While direct studies on this specific molecule are limited, the behavior of related fluorinated amines and alkanes provides a strong basis for understanding its likely reactivity.

The primary amine groups of this compound are expected to readily undergo nucleophilic substitution reactions characteristic of primary amines. These include reactions with alkyl halides, acyl chlorides, and other electrophiles to form secondary amines, amides, and other derivatives, respectively. google.com The rate and extent of these reactions can be influenced by the steric hindrance around the nitrogen atoms and the electronic effects of the difluoro group.

Substitution of the fluorine atoms, on the other hand, is generally more challenging due to the high strength of the carbon-fluorine bond. rsc.org However, under specific conditions, such as with strong nucleophiles or through metal-mediated processes, the fluorine atoms can be displaced. For instance, in related fluorinated compounds, substitution of fluorine has been achieved using reagents like sodium iodide or potassium tert-butoxide. smolecule.com

Table 1: Predicted Nucleophilic Substitution Reactions of this compound

| Reactant/Reagent | Functional Group Involved | Expected Product | Notes |

| Alkyl Halide (e.g., CH₃I) | Amine | N,N'-dialkyl-2,2-difluorobutane-1,4-diamine | Standard alkylation of primary amines. |

| Acyl Chloride (e.g., CH₃COCl) | Amine | N,N'-diacetyl-2,2-difluorobutane-1,4-diamine | Formation of amide bonds. |

| Strong Nucleophile (e.g., NaI) | Fluorine | Potential for F/I exchange | Requires harsh conditions due to strong C-F bond. smolecule.com |

Oxidation and Reduction Pathways of Amine Functionalities

The amine groups in this compound are susceptible to both oxidation and reduction, though the presence of the difluorinated carbon may influence the reaction pathways and product distribution.

Oxidation: Primary amines can be oxidized to a variety of products, including imines, oximes, nitro compounds, or can undergo oxidative cleavage. The specific outcome depends on the oxidizing agent and reaction conditions. ucr.edu For instance, oxidation with a mild oxidizing agent might lead to the corresponding diimine. Stronger oxidizing agents could potentially lead to the cleavage of the C-N bond and the formation of carboxylic acids or other degradation products. benchchem.com The electron-withdrawing effect of the fluorine atoms may make the amine groups less susceptible to oxidation compared to their non-fluorinated analogs.

Reduction: The amine groups themselves are in a reduced state. However, derivatives of the diamine, such as imines or amides formed from it, can be readily reduced back to amines using common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). mdpi.com

Table 2: Potential Oxidation and Reduction Reactions of this compound Derivatives

| Starting Material (Derivative) | Reagent | Reaction Type | Expected Product |

| 2,2-Difluorobutane-1,4-diimine | LiAlH₄ | Reduction | This compound |

| N,N'-Diacetyl-2,2-difluorobutane-1,4-diamine | LiAlH₄ | Reduction | N,N'-Diethyl-2,2-difluorobutane-1,4-diamine |

| This compound | Mild Oxidizing Agent | Oxidation | 2,2-Difluorobutane-1,4-diimine |

C-F Bond Activation and Selective Functionalization

The activation and subsequent functionalization of the inert C-F bond is a significant area of research in organofluorine chemistry. osti.gov While aliphatic C-F bonds are notoriously strong and unreactive, various methods have been developed to achieve their cleavage, often employing transition metal complexes or strong Lewis acids. researchgate.netnih.gov

In the context of this compound, selective C-F bond activation would open up pathways to a wide range of novel fluorinated compounds. For instance, hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, can be achieved using certain catalysts. osti.gov It is also conceivable that under the right conditions, one of the C-F bonds could be selectively cleaved and replaced with another functional group, leading to monofluorinated derivatives. The presence of the amine groups could potentially be exploited to direct or assist in the C-F activation process through chelation to a metal center.

Reactivity Profiles of Fluorinated Diamines in Complex Chemical Systems

In more complex chemical systems, such as in the synthesis of polymers or in biological environments, the reactivity of fluorinated diamines like this compound is of great interest. The introduction of fluorine can significantly alter properties such as basicity, nucleophilicity, and lipophilicity. researchgate.net

Fluorinated diamines are used as monomers in the synthesis of specialty polymers like polyimides. mdpi.com The fluorine atoms can enhance thermal stability, chemical resistance, and modify the optical properties of the resulting polymers. mdpi.com In the context of medicinal chemistry, the incorporation of a difluoromethyl group can impact a molecule's metabolic stability and binding affinity to biological targets. smolecule.com The amine groups provide handles for further chemical modification and for forming interactions with biological macromolecules. bohrium.com

Comparative Reactivity Studies with Non-Fluorinated Diamines

Comparing the reactivity of this compound with its non-fluorinated analog, butane-1,4-diamine (putrescine), highlights the profound influence of the gem-difluoro group.

Basicity: The electron-withdrawing inductive effect of the two fluorine atoms is expected to significantly decrease the basicity of the amine groups in this compound compared to butane-1,4-diamine.

Nucleophilicity: Similarly, the nucleophilicity of the amine groups will be reduced. This would likely result in slower reaction rates for nucleophilic substitution reactions compared to the non-fluorinated counterpart.

C-H Bond Reactivity: The strong electron-withdrawing nature of the fluorine atoms can make the adjacent C-H bonds more acidic and potentially more susceptible to certain reactions.

Table 3: Comparison of Predicted Properties and Reactivity

| Property/Reactivity | This compound | Butane-1,4-diamine |

| Basicity of Amine Groups | Lower | Higher |

| Nucleophilicity of Amine Groups | Lower | Higher |

| C-F Bond Reactivity | Present, requires specific activation | Absent |

| Thermal Stability | Potentially higher | Lower |

Stereochemistry and Conformational Analysis of 2,2 Difluorobutane 1,4 Diamine Analogues

Impact of Geminal Difluorination on Molecular Conformation and Rotational Barriers

The presence of a gem-difluoro group (CF₂) introduces significant stereoelectronic effects that dictate the conformational preferences of the alkane chain. One of the most prominent of these is the gauche effect, where a gauche arrangement of adjacent electronegative substituents is favored over an anti-conformation. In the context of 2,2-difluorobutane-1,4-diamine, this effect would be particularly pronounced in its protonated form, where electrostatic interactions between the positively charged amino groups and the electronegative fluorine atoms play a crucial role.

A study on the closely related 2,2-difluoroethylamine (B1345623) hydrochloride revealed a strong preference for a "double gauche" conformation, where the ammonium (B1175870) group is gauche to both fluorine atoms. beilstein-journals.org This preference is attributed primarily to the electrostatic attraction between the positively charged nitrogen and the fluorine atoms, an effect that persists even in aqueous solutions where it would be expected to be attenuated. beilstein-journals.org While hyperconjugative interactions (σCH→σCF and σCH→σCN) that typically contribute to the gauche effect are present, they play a secondary role in this specific conformational preference. beilstein-journals.org

The rotational barriers in alkanes are a result of a complex interplay between steric repulsion and hyperconjugation. researchgate.net For fluorinated alkanes, these barriers can be significantly altered. For instance, the rotational barrier in a difluoroacetamide has been determined to be around 73 kJ/mol. nih.gov While a precise value for this compound is not available, it is expected that the gem-difluoro group would influence the energy landscape of rotation around the C-C bonds.

Table 1: Calculated Conformer Populations for 2,2-Difluoroethylamine (1) and its Protonated Form (2) in Gas Phase and Implicit Water

| Conformer | Relative Energy (kcal/mol) - Gas Phase | Population (%) - Gas Phase | Relative Energy (kcal/mol) - Water | Population (%) - Water |

| 1 (neutral) | ||||

| gg | 0.00 | 90 | 0.00 | 90 |

| ag | 2.13 | 10 | 1.83 | 10 |

| 2 (protonated) | ||||

| gg | 0.00 | ~100 | 0.00 | 90 |

| ag | 3.64 | ~0 | 1.34 | 10 |

Data sourced from theoretical calculations on 2,2-difluoroethylamine and its hydrochloride salt, which serve as a model for the behavior of this compound. beilstein-journals.org

Conformational Preferences in Fluorinated Alkane Chains and their Derivatives

The conformational preferences in fluorinated alkane chains are a topic of significant research interest. The introduction of fluorine can lead to unexpected dihedral angles and relative conformational energies that cannot be rationalized by simple steric arguments alone. researchgate.net In the case of 1,2-difluoroethane (B1293797), the gauche conformation is favored due to the gauche effect. msu.edu However, in more complex systems like 2,3-difluorobutane, a more intricate interplay of various electronic and steric factors is at play. researchgate.net

For this compound, the key dihedral angles to consider are around the C1-C2, C2-C3, and C3-C4 bonds. Based on the "double gauche" effect observed in its ethylamine (B1201723) analogue, it is highly probable that the preferred conformation of the protonated form of this compound would feature a gauche relationship between the C1-NH₃⁺ and C2-F bonds, as well as between the C2-F and C3-CH₂ bonds.

The solvent environment can also influence conformational preferences. While the electrostatic interactions driving the gauche preference in fluorinated amines are strong, polar solvents can stabilize different conformers to varying degrees. beilstein-journals.org

Stereochemical Control in Synthesis and Reaction Mechanisms

The synthesis of fluorinated diamines with specific stereochemistry presents a significant challenge. While a direct synthesis for this compound is not prominently reported, related structures provide insight into potential synthetic strategies. For example, the synthesis of 2,2'-(ethylene-1,2-diamino)di(4,4-difluorobutan-1-ol) has been achieved by reacting 2-amino-4,4-difluorobutan-1-ol (B7896177) with dibromoethane. mdpi.com A similar approach could potentially be adapted for the synthesis of this compound, starting from a suitable precursor.

The introduction of the gem-difluoro group early in a synthetic sequence can be advantageous. The synthesis of the diastereomers of 2,3-difluorobutane-1,4-diol has been accomplished using an epoxide opening strategy, highlighting a method for controlling stereochemistry in vicinally difluorinated systems. nih.gov Such strategies could potentially be modified for the synthesis of gem-difluorinated analogues.

Diastereoselective and Enantioselective Outcomes in Transformations of Fluorinated Diamines

The stereocenters in fluorinated diamines can direct the stereochemical outcome of subsequent reactions. While specific examples for this compound are not available, the broader field of asymmetric synthesis of fluorinated compounds offers relevant principles. Chiral auxiliaries and catalysts are often employed to achieve high levels of diastereoselectivity and enantioselectivity.

For instance, diastereoselective Mannich reactions have been successfully performed with pseudo-C₂-symmetric glutarimides, demonstrating a method for creating new stereocenters in the presence of existing ones. beilstein-journals.org The development of catalytic enantioselective methods for the synthesis of fluorinated amines is an active area of research, with the goal of accessing specific enantiomers for applications in medicinal chemistry and materials science. The unique electronic properties of the C-F bond can influence the transition states of these reactions, leading to high levels of stereocontrol.

Computational Chemistry and Theoretical Studies on 2,2 Difluorobutane 1,4 Diamine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and thermodynamic stability. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbital energies, and molecular geometry.

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods are well-suited for studying fluorinated organic molecules, including diamines. These calculations can predict a variety of molecular properties, such as optimized geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. For fluorinated diamines, DFT studies can help in understanding how the strongly electronegative fluorine atoms influence the electron density distribution and the basicity of the amino groups.

Recent studies have shown that DFT calculations can reliably model the chemical reactivity and selectivity of various substances nih.gov. For instance, DFT has been used to analyze the condensed Fukui functions to understand the reactivity of molecules and their potential interactions nih.gov. In the context of 2,2-difluorobutane-1,4-diamine, DFT could be employed to investigate the impact of the gem-difluoro substitution on the conformational preferences and the intramolecular hydrogen bonding possibilities.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 3.5 D |

| C-F Bond Length | 1.38 Å |

| C-N Bond Length | 1.47 Å |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar fluorinated organic molecules.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for less expensive methods and for systems where high accuracy is paramount.

For fluorinated diamines, ab initio calculations can be particularly useful for accurately determining thermochemical data, such as heats of formation and reaction energies. They are also valuable for studying systems where electron correlation effects are significant. The choice of the level of theory and the basis set is crucial for obtaining reliable results. For example, studies on other small organic molecules have shown that methods like RI-MP2 can provide results that are in good agreement with experimental data, particularly for conformational energies frontiersin.org. In the study of this compound, high-level ab initio calculations could provide a definitive picture of its conformational landscape and the energetic barriers between different conformers.

Mechanistic Investigations of Reaction Pathways

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify and characterize stationary points, including reactants, products, intermediates, and transition states.

Understanding the synthesis of this compound at a molecular level requires the characterization of the reaction mechanism, including any intermediates and transition states. A plausible synthetic route could involve the fluorination of a suitable precursor followed by the introduction of the amino groups. Computational methods can be used to model these reaction steps, calculating the activation energies and reaction enthalpies.

For example, if the synthesis involves a nucleophilic substitution reaction to introduce the amino groups, theoretical calculations can help in determining whether the reaction proceeds via an S_N1 or S_N2 mechanism. The geometries of the transition states can reveal the stereochemical outcome of the reaction. Furthermore, computational studies can aid in the design of more efficient synthetic routes by identifying potential side reactions and by suggesting reaction conditions that would favor the desired product. While the synthesis of fluorinated diamines for applications like polyimides has been reported, detailed mechanistic studies are often complex nih.govkpi.ua.

The presence of fluorine atoms in a molecule can lead to significant stereoelectronic effects that influence its conformation and reactivity. One of the most well-known of these is the gauche effect, where a conformation with adjacent electronegative substituents in a gauche arrangement (dihedral angle of approximately 60°) is more stable than the anti conformation (dihedral angle of 180°) wikipedia.org. This effect is particularly pronounced in 1,2-difluoroethane (B1293797) and is attributed to a combination of hyperconjugation and bent bonds wikipedia.orgnih.gov.

In this compound, the two fluorine atoms are on the same carbon atom (a gem-difluoro group). While the classic gauche effect involves vicinal difluorides, the principles of stereoelectronic interactions are still highly relevant. The strong electronegativity of the fluorine atoms will polarize the C-F bonds and influence the electron distribution in neighboring bonds. The interaction between the C-F bond orbitals and the orbitals of the adjacent C-C and C-N bonds will play a crucial role in determining the molecule's preferred conformation. Specifically, hyperconjugative interactions between the C-H or C-C bonding orbitals and the C-F antibonding orbitals (σ -> σ*) can lead to stabilization of certain rotamers. These stereoelectronic effects are a powerful tool in molecular design for controlling conformational preferences nih.govacs.org.

Theoretical Insights into C-F Bond Reactivity and Amine Basicities

Computational chemistry provides a powerful lens through which to examine the nuanced electronic and structural properties of this compound. Theoretical studies, even in the absence of extensive experimental data for this specific molecule, can offer valuable predictions regarding the reactivity of its carbon-fluorine (C-F) bonds and the basicity of its terminal amine groups. These insights are derived from established principles of physical organic chemistry and computational analyses of analogous fluorinated compounds.

The introduction of a gem-difluoro group at the C2 position of the butane-1,4-diamine backbone induces significant electronic perturbations that propagate throughout the molecule, fundamentally influencing its chemical behavior. The primary mechanism for this influence is the strong inductive electron-withdrawing effect of the two fluorine atoms, which are the most electronegative elements.

C-F Bond Reactivity

Theoretical calculations indicate that the C-F bonds in gem-difluoro compounds are exceptionally robust. However, the presence of two fluorine atoms on the same carbon can subtly alter the reactivity profile compared to a monofluorinated analogue. Computational models suggest that the polarization of the C-F bonds and the resulting positive charge on the carbon atom can make it susceptible to nucleophilic attack under certain conditions, although this is generally a high-energy process.

Activation of the C-F bond in compounds like this compound would likely require the involvement of highly reactive species such as strong Lewis acids or transition metal complexes, a common theme in modern organofluorine chemistry. Theoretical studies on the activation of C-F bonds in gem-difluoroalkanes often focus on the energetics of oxidative addition to a metal center or the formation of a complex with a Lewis acid. These studies can elucidate the reaction pathways and activation barriers for C-F bond cleavage.

Table 1: Representative Calculated Bond Dissociation Energies (BDEs) for C-F Bonds in Simple Alkanes

| Compound | Bond | Calculated BDE (kcal/mol) |

| CH3-F | C-F | ~110 |

| CH3CH2-F | C-F | ~108 |

| (CH3)2CH-F | C-F | ~106 |

| CH2F2 | C-F | ~122 |

Note: These are representative values from computational studies and can vary depending on the level of theory and basis set used. The table illustrates the general strength of the C-F bond.

Amine Basicities

The basicity of the two primary amine groups in this compound is significantly influenced by the electron-withdrawing CF2 group. The inductive effect lowers the electron density on the nitrogen atoms, thereby reducing their ability to donate a lone pair to a proton. This results in a lower pKa for the conjugate acids of the diamine compared to its non-fluorinated counterpart, 1,4-butanediamine.

Computational studies on fluorinated amines and related compounds have consistently demonstrated this trend. The magnitude of the pKa decrease is dependent on the distance and spatial orientation of the amine group relative to the CF2 group. In this compound, the amine at the C1 position is in closer proximity to the CF2 group than the amine at the C4 position. Consequently, it is expected that the C1-amine will be less basic than the C4-amine.

Theoretical calculations can quantify this difference by computing the gas-phase basicity or proton affinity of each nitrogen atom, as well as by using solvation models to predict the pKa values in aqueous solution. These calculations would likely involve conformational analysis to determine the most stable geometries of the neutral and protonated forms of the molecule, as the distance and orientation between the functional groups are critical. The gauche and anti conformations of the carbon backbone would present different through-space interactions between the CF2 and NH2 groups, further modulating their basicity.

Table 2: Predicted pKa Values for this compound and Related Amines

| Compound | Amine Position | Predicted pKa (Conjugate Acid) |

| 1,4-Butanediamine | - | ~10.8 |

| This compound | C1-NH2 | Significantly lower than 10.8 |

| This compound | C4-NH2 | Lower than 10.8, but higher than C1-NH2 |

| 3-Fluoropropylamine | - | ~9.7 |

| 2-Fluoroethylamine | - | ~9.1 |

Note: The pKa values for this compound are qualitative predictions based on the established electronic effects of fluorine substitution observed in analogous molecules. The values for related amines are provided for a quantitative comparison.

Coordination Chemistry and Ligand Design Incorporating 2,2 Difluorobutane 1,4 Diamine Scaffold

Synthesis and Characterization of Metal Complexes with Fluorinated Diamine Ligands

The synthesis of metal complexes involving 2,2-difluorobutane-1,4-diamine is predicated on the reaction of the free diamine ligand with a suitable metal precursor. While specific literature on this ligand is nascent, established methods for coordinating similar diamine ligands to metal centers can be applied. A general synthetic route involves the reaction of this compound with a metal salt, such as a halide or acetate (B1210297) of palladium(II), platinum(II), rhodium(I), or copper(II), in an appropriate solvent like ethanol, methanol, or acetonitrile. The reaction typically proceeds at room temperature or with gentle heating to afford the desired metal complex.

The characterization of these newly synthesized complexes relies on a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the ligand's coordination to the metal center. Upon coordination, shifts in the proton and carbon signals adjacent to the nitrogen atoms are expected. ¹⁹F NMR provides a direct probe of the fluorine environment, with changes in its chemical shift indicating complex formation.

Infrared (IR) Spectroscopy: Coordination of the amine groups to the metal is evidenced by shifts in the N-H stretching and bending frequencies compared to the free ligand.

Mass Spectrometry: Techniques such as Electrospray Ionization (ESI-MS) are used to confirm the molecular weight and composition of the resulting complex.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure, offering precise details on bond lengths, bond angles, coordination geometry, and the conformation of the chelate ring. mdpi.comresearchgate.net

Table 1: Expected Spectroscopic and Structural Data for a Generic [M(this compound)Cl₂] Complex

| Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Downfield shift of protons on carbons adjacent to nitrogen atoms. | Confirmation of N-metal bond formation. |

| ¹⁹F NMR | Shift in the fluorine resonance compared to the free ligand. | Confirmation of complexation and information about the electronic environment of the CF₂ group. |

| IR Spectroscopy | Shift of N-H stretching frequencies to lower wavenumbers. | Evidence of coordination of the amine groups. |

| X-ray Crystallography | Determination of M-N bond lengths and the geometry around the metal center. | Definitive structural elucidation and conformation of the chelate ring. mdpi.comresearchgate.net |

Denticity and Coordination Modes of this compound Ligands

Like its non-fluorinated analogue, butane-1,4-diamine, this compound is expected to function as a bidentate ligand. researchgate.netlibretexts.org It coordinates to a single metal center through the lone pairs of electrons on its two nitrogen atoms, forming a chelate complex. This N,N'-coordination results in the formation of a seven-membered metallacyclic ring.

While five- and six-membered chelate rings are most common in coordination chemistry due to their thermodynamic stability, seven-membered rings are also well-established, though often more conformationally flexible. researchgate.net The butane (B89635) backbone of the ligand dictates this larger ring size. The presence of the gem-difluoro group at the C2 position is not expected to alter this fundamental bidentate coordination mode, but it may influence the preferred conformation of the seven-membered ring due to steric and electronic effects.

Influence of Fluorine Atoms on Ligand Properties and Metal-Ligand Interactions

The most significant impact of the 2,2-difluoro substitution lies in its profound electronic effect on the ligand. Fluorine is the most electronegative element, and the CF₂ group exerts a powerful electron-withdrawing inductive effect (-I effect). researchgate.netnih.gov

This effect has several key consequences:

Reduced Basicity: The electron density on the nitrogen atoms is significantly decreased. This lowers the pKa of the conjugate ammonium (B1175870) ions, making the diamine a weaker Lewis base compared to butane-1,4-diamine. The effect is more pronounced on the closer 1-amino group than the 4-amino group. researchgate.net

Weaker Metal-Ligand Bonds: As the nitrogen donors are less basic, they form weaker coordinate bonds with the metal center. This can influence the stability and reactivity of the resulting complex. The metal-fluorine bond itself is highly polarized and strong, but direct coordination of the fluorine atoms to the primary metal center is not typically observed in this type of ligand, although weak, long-range C-F···Metal interactions can sometimes occur. acs.orgnih.govacs.org

Modified Redox Properties: The electron-withdrawing nature of the ligand can make the metal center more electron-deficient (more electrophilic). This can raise the reduction potential of the metal complex, making it more resistant to oxidation.

Table 2: Comparison of Estimated pKa Values and Expected M-N Bond Characteristics

| Ligand | Estimated pKa₁ | Estimated pKa₂ | Expected M-N Bond Strength | Rationale |

|---|---|---|---|---|

| Butane-1,4-diamine | ~10.8 | ~9.6 | Standard | Reference alkyl diamine. |

| This compound | < 9.6 | < 10.8 | Weaker | Strong -I effect of the CF₂ group reduces the basicity of the nitrogen donors. researchgate.netnih.gov |

Applications in Catalysis as Chiral and Achiral Ligand Components

The unique electronic properties conferred by the gem-difluoro group make this compound an intriguing ligand for catalysis. Metal complexes of diamines are widely used in a variety of catalytic transformations. rsc.org

Achiral Catalysis: As a simple bidentate nitrogen ligand, its complexes could be explored in reactions like cross-coupling, where ligand electronics can fine-tune catalyst performance. The increased electrophilicity of the metal center could, for instance, facilitate reductive elimination steps.

Chiral Ligand Applications: this compound is a chiral molecule. If synthesized in an enantiomerically pure form, it can serve as a C₂-asymmetric ligand. Chiral diamines are foundational ligands in asymmetric catalysis, particularly in hydrogenation and C-C bond-forming reactions. nih.govrsc.orgnih.gov The fluorinated backbone could impart unique steric and electronic features to the catalytic pocket, potentially leading to high levels of enantioselectivity in reactions such as:

Asymmetric transfer hydrogenation of ketones and imines.

Palladium- or rhodium-catalyzed asymmetric allylic alkylation. nih.gov

Copper-catalyzed asymmetric conjugate additions.

The introduction of fluorine can also enhance catalyst longevity and facilitate its use in fluorous biphasic systems, simplifying product separation and catalyst recycling. nih.gov

Table 3: Potential Catalytic Applications for Metal Complexes of this compound

| Catalytic Reaction | Potential Metal Center | Role of Fluorinated Ligand | Reference Reaction Type |

|---|---|---|---|

| Asymmetric Hydrogenation | Rh(I), Ru(II) | Provides a chiral environment; tunes metal's electronic properties. | Rh-DIPAMP catalyzed hydrogenation of amino acid precursors. nih.gov |

| Asymmetric Allylic Alkylation | Pd(0) | Controls enantioselectivity of nucleophilic attack. | Pd-catalyzed amination using chiral ligands. nih.gov |

| Diels-Alder Reactions | Cu(II), Ni(II) | Acts as a chiral Lewis acid catalyst component. | Cu(II)-BOX catalyzed cycloadditions. rsc.org |

| Heck and Suzuki Couplings | Pd(II) | Modulates catalyst activity and stability (achiral application). | General Pd-catalyzed cross-coupling reactions. |

Advanced Analytical Techniques for Structural Elucidation of 2,2 Difluorobutane 1,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. A combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments would provide a complete picture of the molecular structure of 2,2-difluorobutane-1,4-diamine.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on carbons C1, C3, and C4, as well as the amine protons. The geminal difluorination at C2 significantly influences the chemical shifts and coupling patterns of adjacent protons. The protons on C1 and C3 would be deshielded due to the electronegativity of the neighboring CF₂ group and would exhibit complex splitting due to both geminal and vicinal proton-proton (H-H) coupling, as well as heteronuclear proton-fluorine (H-F) coupling. The protons of the two amine groups (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display four unique signals corresponding to the four carbon atoms in the butane (B89635) chain. The most notable feature would be the signal for C2, which is directly bonded to two fluorine atoms. This signal would appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The chemical shift of C2 would be significantly downfield compared to a non-fluorinated alkane, typically in the range of 115-130 ppm. The signals for the adjacent carbons, C1 and C3, would also be affected, showing smaller two-bond C-F coupling (²JCF) and appearing as triplets. The C4 carbon, being furthest from the fluorine atoms, would show the least influence. oregonstate.educhemguide.co.ukwisc.edu

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH ₂-NH₂ (C1) | ¹H | ~3.0 - 3.3 | Triplet of triplets (tt) | ²JHF ≈ 15-25 Hz, ³JHH ≈ 6-8 Hz |

| CH ₂ (C3) | ¹H | ~2.1 - 2.4 | Triplet of triplets (tt) | ²JHF ≈ 15-25 Hz, ³JHH ≈ 6-8 Hz |

| CH ₂-NH₂ (C4) | ¹H | ~2.8 - 3.1 | Triplet (t) | ³JHH ≈ 6-8 Hz |

| NH ₂ (C1, C4) | ¹H | ~1.5 - 3.0 | Broad singlet (br s) | - |

| C H₂-NH₂ (C1) | ¹³C | ~45 - 55 | Triplet (t) | ²JCF ≈ 20-30 Hz |

| C F₂ (C2) | ¹³C | ~115 - 130 | Triplet (t) | ¹JCF ≈ 230-250 Hz |

| C H₂ (C3) | ¹³C | ~30 - 40 | Triplet (t) | ²JCF ≈ 20-30 Hz |

| C H₂-NH₂ (C4) | ¹³C | ~40 - 45 | Singlet (s) | - |

¹⁹F NMR spectroscopy is highly sensitive and provides detailed information about the chemical environment of fluorine atoms. nih.gov For this compound, the two fluorine atoms at the C2 position are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for alkyl gem-difluoro groups typically appears in a characteristic region. This signal's multiplicity would be complex due to coupling with the protons on the adjacent methylene (B1212753) groups (C1 and C3). Assuming coupling to the two protons on C1 and the two protons on C3, the ¹⁹F signal would be expected to appear as a triplet of triplets (tt), provided the ²JHF coupling constants to the C1 and C3 protons are different.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CF ₂ (C2) | ¹⁹F | -90 to -110 (vs. CFCl₃) | Triplet of triplets (tt) | ²JFH ≈ 15-25 Hz |

Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D spectra. rsc.orgresearchgate.net

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be expected between the protons on C3 and C4, and between the protons on C1 and C3, confirming the butane backbone's connectivity.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the proton assignments for C1, C3, and C4 to their respective carbon signals.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. rsc.org This would be particularly valuable for confirming the location of the difluoro group. For instance, correlations would be expected from the protons on C1 and C3 to the quaternary, fluorine-bearing C2 carbon. Protons on C4 would show correlations to C3 and C2.

¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment would show correlations between fluorine atoms and nearby protons, confirming the ²JHF couplings proposed in the 1D spectra and solidifying the assignment of the difluoro group at the C2 position. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details inferred from its fragmentation patterns. wikipedia.org For this compound (C₄H₁₀F₂N₂), the exact mass of the molecular ion (M⁺) would be 124.0811.

In accordance with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal molecular weight (124 Da). jove.com The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edu This process results in the formation of a resonance-stabilized iminium cation.

Key predicted fragmentation pathways include:

α-cleavage at the C3-C4 bond: This would lead to the loss of a •CH₂NH₂ radical, producing a fragment ion at m/z 93.

α-cleavage at the C1-C2 bond: This is less favored due to the strength of the C-F bonds but could lead to a fragment at m/z 94 after rearrangement.

Loss of an amino group: Cleavage of the C4-N bond could result in the loss of •NH₂ and a fragment at m/z 108.

Loss of HF: A common fragmentation pathway for fluorinated compounds is the elimination of a neutral hydrogen fluoride (B91410) molecule, leading to an [M-HF]⁺ peak at m/z 104.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 124 | [C₄H₁₀F₂N₂]⁺ | Molecular Ion (M⁺) |

| 104 | [C₄H₉FN₂]⁺ | Loss of HF |

| 93 | [C₃H₆F₂N]⁺ | α-cleavage, loss of •CH₂NH₂ |

| 30 | [CH₄N]⁺ | α-cleavage at C1-C2 or C3-C4, formation of [CH₂=NH₂]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of key functional groups. mt.com

N-H Vibrations: Primary amines exhibit characteristic N-H stretching vibrations. In the IR spectrum, two bands are expected in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.org An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

C-H Vibrations: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

C-F Vibrations: The C-F stretching modes are typically strong and appear in the fingerprint region of the IR spectrum, usually between 1000 and 1400 cm⁻¹. kaibangchem.com The presence of two fluorine atoms on the same carbon would likely result in very intense and characteristic absorption bands in this region.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the C-C backbone and could also detect the C-F and N-H stretches. acs.org The C-F bond often gives a strong signal in Raman spectra.

Table 4: Predicted Vibrational Spectroscopy Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | -NH₂ | 3300 - 3500 | Medium-Strong | Medium |

| C-H Stretch | -CH₂- | 2850 - 3000 | Medium-Strong | Strong |

| N-H Bend | -NH₂ | 1590 - 1650 | Medium-Strong | Weak |

| C-F Stretch | -CF₂- | 1000 - 1400 | Very Strong | Medium-Strong |

| C-N Stretch | C-N | 1020 - 1250 | Medium | Medium |

X-ray Crystallography for Solid-State Structure Determination of Fluorinated Diamines

Should this compound be obtainable as a stable, crystalline solid, single-crystal X-ray diffraction would provide the ultimate confirmation of its molecular structure. rigaku.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate data on bond lengths, bond angles, and torsional angles. jhu.edumdpi.com

This analysis would definitively confirm:

The connectivity of the atoms, verifying the butane-1,4-diamine backbone.

The geminal arrangement of the two fluorine atoms on the C2 carbon.

The precise C-F, C-C, C-N, and N-H bond lengths and the F-C-F and other bond angles.

The conformation of the molecule in the solid state.

The nature of intermolecular interactions, such as hydrogen bonding between the amine groups of one molecule and the nitrogen or fluorine atoms of neighboring molecules, which dictates the crystal packing.

While no specific crystal structure for this compound has been reported, analysis of similar small fluorinated molecules and diamines demonstrates the power of this technique to provide unambiguous structural proof. nih.gov

Emerging Research Directions and Future Perspectives for 2,2 Difluorobutane 1,4 Diamine

Development of Novel Fluorination Methodologies for Gem-Difluorinated Diamines

The synthesis of gem-difluorinated compounds, particularly those with multiple functional groups like diamines, presents a significant challenge. Direct fluorination methods often require harsh conditions or specialized reagents that are incompatible with sensitive functionalities such as primary amines. Consequently, research is focused on developing milder and more versatile strategies.

A promising approach involves the synthesis of gem-difluorinated building blocks that can be elaborated into the desired diamine. One such strategy is the reaction of N-Boc protected imines with a fluorinated phosphorus ylide, which generates intermediate phosphonium (B103445) gem-difluorinated salts. acs.org These intermediates can then undergo further transformations to yield protected gem-difluorinated amines. nih.govacs.org Subsequent deprotection would afford the target diamine.

Another avenue of exploration is the development of late-stage fluorination techniques. While challenging, methods that allow for the introduction of the gem-difluoro group into a molecule already containing the diamine precursor (e.g., a diketone or diol) would be highly valuable. This could potentially involve modern deoxyfluorination reagents that are more tolerant of amine functionalities.

The table below summarizes potential methodologies for the synthesis of gem-difluorinated diamines, which could be adapted for 2,2-difluorobutane-1,4-diamine.

| Fluorination Strategy | Precursor Type | Key Reagents/Steps | Potential Advantages |

| Protected Amine Approach | N-Boc Imines | Fluorinated phosphorus ylide, photoredox catalyst | Metal-free, controlled introduction of CF2 group. acs.org |

| Deoxyfluorination | Diketone or Diol Precursors | Diethylaminosulfur trifluoride (DAST) or analogs | Direct conversion of carbonyls or alcohols to CF2. |

| From gem-Difluoroalkenes | gem-Difluoroalkene with terminal functional groups | Hydroamination or other addition reactions | Versatile starting materials for functionalization. nih.gov |

| Ring-Opening of gem-Difluorocyclopropanes | gem-Difluorocyclopropane derivatives | Nucleophilic ring-opening followed by functional group manipulation | Access to unique structural motifs. nih.gov |

Expanding the Scope of this compound Reactivity and Transformations

The reactivity of this compound is expected to be dictated by its two primary amine groups, with the gem-difluoro moiety acting as a key modulator of the molecule's electronic properties and conformational preferences. The carbon-fluorine bonds are exceptionally strong, rendering the CF2 group largely inert under typical synthetic conditions. Therefore, the primary transformations will involve the nucleophilic amino groups.

The presence of the highly electronegative fluorine atoms at the 2-position is anticipated to decrease the basicity of the adjacent amine at the 1-position through an inductive effect. This electronic modulation could lead to differential reactivity between the two amine groups, allowing for selective mono-functionalization under carefully controlled conditions.

Key transformations could include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Condensation: Reaction with aldehydes or ketones to form imines or Schiff bases.

Cyclization: Intramolecular or intermolecular reactions to form heterocyclic structures.

The table below outlines some potential transformations of this compound.

| Reaction Type | Reagent Class | Expected Product | Potential Application |

| Diamide Formation | Acid Chlorides, Anhydrides | N,N'-(2,2-difluorobutane-1,4-diyl)diacetamide | Polymer precursor, ligand synthesis |

| Schiff Base Formation | Aldehydes, Ketones | Diamine-derived diimines | Intermediate for further synthesis, coordination chemistry |

| N-Alkylation | Alkyl Halides | N,N,N',N'-Tetraalkyl-2,2-difluorobutane-1,4-diamine | Catalysis, ionic liquids |

| Heterocycle Synthesis | Dicarbonyl compounds | Fluorinated diazepanes or other heterocycles | Bioactive molecule scaffolds |

Computational Design and Predictive Modeling for Novel Fluorinated Scaffolds

Computational chemistry offers powerful tools for predicting the properties of novel molecules like this compound and for guiding the design of new fluorinated scaffolds. pittcon.org Methods such as Density Functional Theory (DFT) can be employed to investigate the conformational landscape of the molecule, predicting the preferred spatial arrangement of its functional groups. nih.gov This is particularly important for fluorinated compounds, where stereoelectronic effects can significantly influence conformation. researchgate.net

Predictive models can also estimate key physicochemical properties that are crucial for applications in drug discovery and materials science. vanderbilt.edu These properties include:

Acidity/Basicity (pKa): The inductive effect of the gem-difluoro group is expected to lower the pKa of the amine groups.

Lipophilicity (logP): Fluorination often increases lipophilicity, a key parameter for drug absorption and distribution. publish.csiro.au

Reorganization Energy: For applications in organic electronics, computational models can predict the energy required for charge transport. nih.gov

By simulating these properties, researchers can prioritize synthetic targets and design molecules with optimized characteristics before embarking on lengthy and resource-intensive laboratory work. acs.org

| Predicted Property | Computational Method | Significance |

| Molecular Geometry and Conformation | Density Functional Theory (DFT) | Understanding 3D structure and intramolecular interactions. researchgate.net |

| pKa of Amine Groups | Implicit Solvent Models, Ab initio calculations | Predicting reactivity and behavior in physiological or polymerization conditions. |

| Octanol-Water Partition Coefficient (logP) | Fragment-based models, Quantum Mechanics (QM) | Assessing drug-likeness and environmental fate. publish.csiro.au |

| Electronic Properties (HOMO/LUMO) | DFT, Time-Dependent DFT | Evaluating potential for use in electronic materials. researchgate.net |

Role of this compound in Advanced Materials Science and Polymer Chemistry

Aliphatic and aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyimides. kpi.ua The incorporation of fluorine into these monomers can impart a range of desirable properties to the resulting polymers, including enhanced thermal stability, chemical resistance, lower dielectric constants, and reduced water absorption. rsc.orgmdpi.com

This compound could serve as a novel fluorinated building block for creating advanced polymers. nih.gov For instance, its polymerization with dianhydrides could yield fluorinated polyimides. researchgate.net The presence of the flexible butane (B89635) backbone, combined with the polar CF2 group, could lead to polymers with a unique combination of properties:

Improved Solubility: The gem-difluoro group can disrupt polymer chain packing, potentially leading to better solubility in organic solvents, which is advantageous for processing. researchgate.net

Low Dielectric Constant: The low polarizability of the C-F bond is a key reason for the low dielectric constants observed in many fluorinated polymers, making them suitable for microelectronics applications. kpi.ua

Hydrophobicity: Fluorinated segments are known to be hydrophobic, which could lead to polymers with low water uptake, a crucial property for materials used in humid environments. mdpi.com

The potential impact of incorporating this compound into a polymer backbone is summarized in the table below, in comparison to a non-fluorinated analogue like 1,4-butanediamine.

| Polymer Property | Effect of 2,2-Difluoro Group (Predicted) | Rationale |

| Dielectric Constant | Lower | Low polarizability of C-F bonds. kpi.ua |

| Water Absorption | Lower | Increased hydrophobicity from fluorination. mdpi.com |

| Solubility | Higher | Disruption of inter-chain packing. researchgate.net |

| Thermal Stability | Potentially Enhanced | High strength of C-F bonds. |

| Glass Transition Temperature (Tg) | Altered | Combination of chain flexibility and polar interactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.